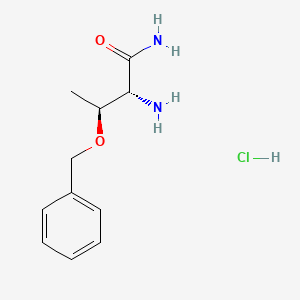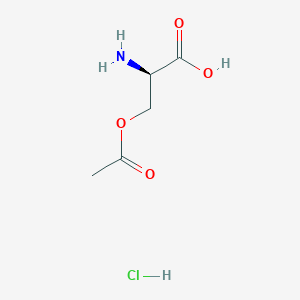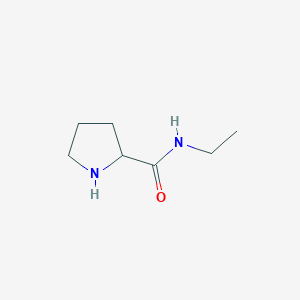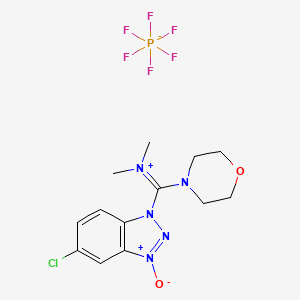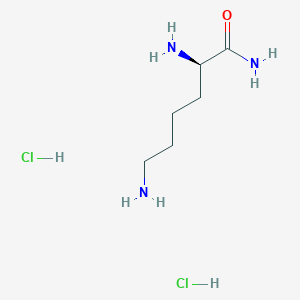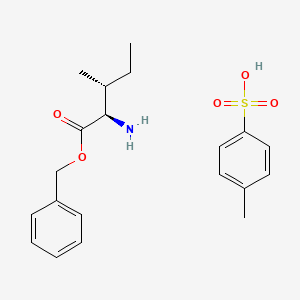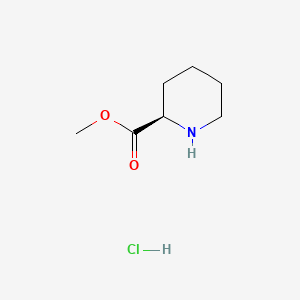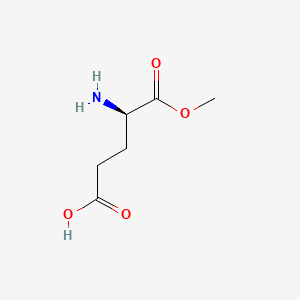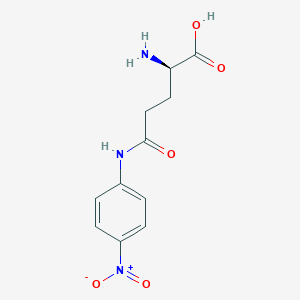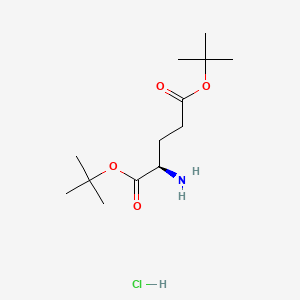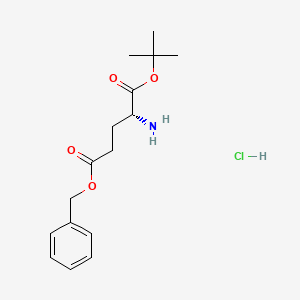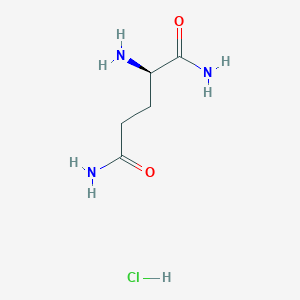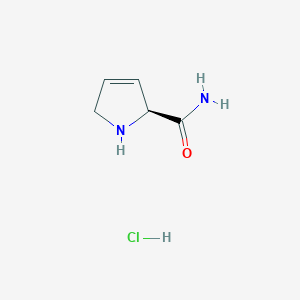
3,4-Dehydro-L-proline amide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dehydro-L-proline is used to prepare morpholinyl-4-piperidinylacetic acid derivatives as potent oral active VLA-4 antagonist . It is also a β-Proline analog used as agonists at the strychnine-sensitive glycine receptor . It is used as a substrate and inhibitor of various enzymes .
Synthesis Analysis
The synthesis of a discovery library of 80 3,4-dehydroproline amides was achieved in a four-step reaction sequence from easily accessible 3-aminoallene-3-carboxylate methyl esters .Molecular Structure Analysis
The molecular formula of 3,4-Dehydro-L-proline amide hydrochloride is C5H9ClN2O . The InChI code is 1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 .Chemical Reactions Analysis
Amide coupling reactions using polystyrene-carbodiimide (PS-carbodiimide) and 1-hydroxybenzotriazole (HOBt) under microwave irradiation led to 3,4-dehydroproline amides that were obtained in purities greater than 85% by LC/MS/ESLD after scavenging the excess HOBt on a silica-bound carbonate SPE cartridge .Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dehydro-L-proline amide hydrochloride is 148.59 . It is recommended to store it at 0-8°C .Applications De Recherche Scientifique
Enzyme Inhibition in Biochemistry
Scientific Field
Biochemistry Application Summary: This compound is used as an inhibitor of various enzymes, particularly those involved in collagen synthesis. Methods of Application:
- Spectrophotometry: Used to monitor reaction progress. Results Summary: The compound effectively inhibits collagen secretion by chondrocytes, with a significant reduction observed at concentrations as low as 10 µM .
Antitumor Activity in Oncology
Scientific Field
Oncology Application Summary: Explored for its potential antitumor properties due to its ability to inhibit cell growth. Methods of Application:
- Flow Cytometry: Utilized to analyze cell cycle arrest and apoptosis. Results Summary: Preliminary studies show a dose-dependent inhibition of tumor cell proliferation, with IC50 values indicating potent activity .
ACE Inhibition in Pharmacology
Scientific Field
Pharmacology Application Summary: Investigated as an angiotensin-converting enzyme (ACE) inhibitor for potential use in treating hypertension. Methods of Application:
- Molecular Docking: Performed to predict binding affinity and interactions. Results Summary: Some derivatives exhibit high inhibitory activity, with one showing greater potency than standard drugs in molecular docking studies .
Amino Acid Metabolism in Microbiology
Scientific Field
Microbiology Application Summary: Utilized to study the metabolism and regulation of macromolecule synthesis in microorganisms. Methods of Application:
- Protein Synthesis Monitoring: Tracked to observe effects on cellular functions. Results Summary: The analogue serves as a tool to obtain microorganisms overproducing L-proline, offering insights into metabolic regulation .
Peptide Design in Chemical Synthesis
Scientific Field
Chemical Synthesis Application Summary: Employed as a building block for designing peptides with altered biological and physicochemical properties. Methods of Application:
- Biological Assays: Testing for desired activity or stability. Results Summary: Modified peptides demonstrate varied properties, such as increased stability or altered receptor binding, showcasing the versatility of the compound .
Collagen Research in Dermatology
Scientific Field
Dermatology Application Summary: Investigated for its role in modulating collagen synthesis, with implications for skin health and aging. Methods of Application:
- Elasticity Measurements: Performed to assess the mechanical properties of treated skin. Results Summary: Treatment leads to a decrease in collagen production, suggesting potential applications in anti-aging therapies .
Proteomics Research
Scientific Field
Proteomics Application Summary: This compound is used in proteomics to study protein interactions and modifications. Methods of Application:
- Affinity Chromatography: For purification of proteins based on their interaction with the compound. Results Summary: The use of this compound in proteomics has led to the identification of novel protein interactions and potential therapeutic targets .
Neuropharmacology
Scientific Field
Neuropharmacology Application Summary: Investigated for its neuroprotective effects and potential to modulate neurotransmitter systems. Methods of Application:
- Behavioral Assays: In animal models to evaluate effects on cognition and mood. Results Summary: Early studies suggest that the compound may have neuroprotective properties and could influence neurotransmitter systems .
Immunology
Scientific Field
Immunology Application Summary: Used to study the immune response, particularly in inflammation and autoimmune diseases. Methods of Application:
- In Vivo Models: Of autoimmune diseases to test the compound’s therapeutic potential. Results Summary: The compound has shown to modulate immune responses, potentially offering a new avenue for treating autoimmune conditions .
Material Science
Scientific Field
Material Science Application Summary: Explored for its role in the synthesis of novel materials with unique properties. Methods of Application:
- Composite Materials: To improve interfacial bonding and performance. Results Summary: Incorporation of the compound into materials has resulted in enhanced mechanical strength and novel functionalities .
Environmental Science
Scientific Field
Environmental Science Application Summary: Applied in the study of environmental stressors on biological systems. Methods of Application:
- Climate Change Research: To understand the effects of abiotic stress on plant metabolism. Results Summary: Research indicates that the compound can be used as a biomarker for environmental stress and has potential in bioremediation strategies .
Agricultural Science
Scientific Field
Agricultural Science Application Summary: Utilized in crop improvement and protection strategies. Methods of Application:
Safety And Hazards
Orientations Futures
There are ongoing studies on the synthesis and applications of 3,4-Dehydro-L-proline amide hydrochloride . It is being used in the preparation of various derivatives and as a substrate and inhibitor of various enzymes . This suggests potential future directions in the field of enzyme inhibition and drug development.
Propriétés
IUPAC Name |
(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDOQMABVJRPFF-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dehydro-L-proline amide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

